An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
CAS Number: 1193389-14-8[1][2][3][4]
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document details the synthetic pathway to this compound, including key reaction steps with mechanistic insights, methods for its characterization, and a discussion of its potential applications in drug discovery, supported by relevant literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the properties of fluorinated scaffolds.
Introduction: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the properties of a parent molecule. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity. These characteristics can lead to enhanced binding affinity to biological targets, improved metabolic profiles by blocking sites of oxidative metabolism, and better membrane permeability, which is crucial for CNS-acting drugs.[5]
4-(Trifluoromethyl)piperidin-4-ol hydrochloride serves as a valuable intermediate, providing a trifluoromethyl-substituted stereocenter on a piperidine ring, which can be further elaborated to create a diverse range of potential drug candidates. Its hydrochloride salt form generally enhances aqueous solubility and stability, facilitating its use in various synthetic and biological applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1193389-14-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁ClF₃NO | [1][2] |
| Molecular Weight | 205.61 g/mol | [1][3] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | Typically ≥97% | Inferred from supplier data |
| SMILES | OC1(C(F)(F)F)CCNCC1.Cl | [1] |
| InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | [1] |
Synthesis of 4-(Trifluoromethyl)piperidin-4-ol Hydrochloride
The synthesis of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a multi-step process that typically begins with the commercially available 4-piperidone. The key steps involve the protection of the piperidine nitrogen, trifluoromethylation of the ketone, and subsequent deprotection and salt formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.
Experimental Protocols
This initial step protects the secondary amine of 4-piperidone, preventing it from interfering with the subsequent trifluoromethylation reaction.
-
Rationale: The Boc protecting group is stable under the basic or nucleophilic conditions of the trifluoromethylation reaction and can be readily removed under acidic conditions.
-
Protocol:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.[6]
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6]
-
Stir the reaction mixture at ambient temperature for 20 hours.[6]
-
Remove the solvent under reduced pressure. Dissolve the crude product in dichloromethane and wash sequentially with aqueous HCl, saturated sodium bicarbonate, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid.[6]
-
This is the key trifluoromethylation step, utilizing the Ruppert-Prakash reagent.
-
Rationale: The Ruppert-Prakash reagent (TMSCF₃) is a nucleophilic trifluoromethylating agent that, upon activation with a fluoride source, adds a -CF₃ group to the carbonyl of N-Boc-4-piperidone.
-
Protocol:
-
In an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) (1.5-2.0 equivalents).
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine.
-
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Rationale: Acidic conditions are used to cleave the Boc group, and the use of hydrochloric acid directly provides the desired hydrochloride salt.
-
Protocol:
-
Dissolve N-Boc-4-(trifluoromethyl)-4-hydroxypiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) in excess.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[7]
-
Upon completion, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with a solvent like diethyl ether to induce precipitation and wash away any non-polar impurities.
-
Filter the solid and dry it under vacuum to yield 4-(Trifluoromethyl)piperidin-4-ol hydrochloride.
-
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted/Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The presence of the hydroxyl group will result in a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show a signal for the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be in the characteristic range for trifluoromethyl groups attached to a quaternary carbon.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀F₃NO) and characteristic fragmentation patterns.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reversed-phase HPLC with UV detection. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid or formic acid.
-
Elemental Analysis: To confirm the empirical formula of the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of CNS disorders. The trifluoromethyl-4-hydroxypiperidine motif can be found in compounds targeting a variety of receptors and enzymes.
Potential Biological Targets and Therapeutic Areas
Derivatives of trifluoromethyl-substituted piperidines have been investigated for their activity as:
-
Glycine Transporter 1 (GlyT1) Inhibitors: For the treatment of schizophrenia.[10]
-
Phosphodiesterase 4 (PDE4) Inhibitors: For inflammatory conditions such as asthma and COPD.[11]
-
Opioid Receptor Agonists: For pain management and other CNS indications.[12]
-
Hedgehog Signaling Pathway Inhibitors: For potential use in oncology.[13]
The presence of the hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.
Conceptual Signaling Pathway Involvement
The following diagram illustrates a hypothetical scenario where a derivative of 4-(Trifluoromethyl)piperidin-4-ol acts as a GlyT1 inhibitor, a known strategy for addressing the negative symptoms of schizophrenia.
Caption: Hypothetical mechanism of action for a GlyT1 inhibitor derived from 4-(trifluoromethyl)piperidin-4-ol.
Safety and Handling
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Precautionary Measures:
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[15]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]
Conclusion
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a key building block for the synthesis of novel, biologically active compounds. Its strategic design, incorporating a trifluoromethyl group on a piperidine scaffold, offers significant advantages in medicinal chemistry for modulating the physicochemical and pharmacological properties of potential drug candidates. The synthetic route is accessible, and the compound's reactivity allows for diverse chemical modifications. As research into fluorinated molecules continues to expand, the utility of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in the discovery of new therapeutics, particularly for CNS disorders, is expected to grow.
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